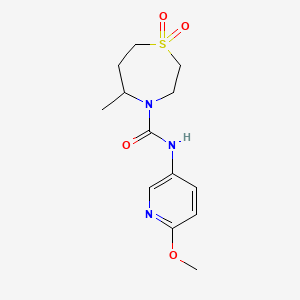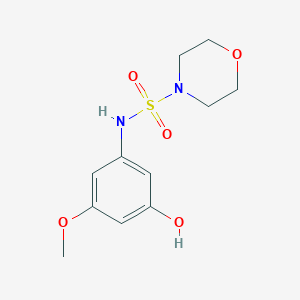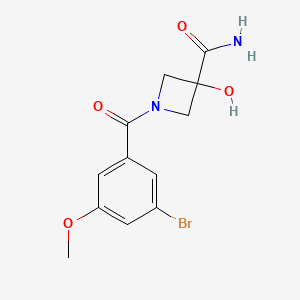![molecular formula C16H23NO5S B7448986 4-[Cyclohexyl(2-hydroxypropyl)sulfamoyl]benzoic acid](/img/structure/B7448986.png)
4-[Cyclohexyl(2-hydroxypropyl)sulfamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Cyclohexyl(2-hydroxypropyl)sulfamoyl]benzoic acid is a sulfamoylbenzoic acid derivative that has garnered attention due to its promising biological properties. This compound is characterized by the presence of a cyclohexyl group, a hydroxypropyl group, and a sulfamoyl group attached to a benzoic acid core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Cyclohexyl(2-hydroxypropyl)sulfamoyl]benzoic acid typically involves the following steps:
Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction or a Friedel-Crafts alkylation.
Introduction of the Hydroxypropyl Group: This can be achieved through an epoxide ring-opening reaction using a suitable nucleophile.
Sulfamoylation: The sulfamoyl group is introduced via a reaction with sulfamoyl chloride in the presence of a base.
Benzoic Acid Core Formation: The final step involves the formation of the benzoic acid core through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a ketone.
Reduction: The benzoic acid group can be reduced to a benzyl alcohol.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a benzyl alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[Cyclohexyl(2-hydroxypropyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-[Cyclohexyl(2-hydroxypropyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Sulfamoylbenzoic acid: A simpler analog with similar sulfamoyl functionality.
4-(Cyclohexylsulfamoyl)benzoic acid: Lacks the hydroxypropyl group but retains the cyclohexyl and sulfamoyl groups.
4-(2-Hydroxypropylsulfamoyl)benzoic acid: Similar structure but without the cyclohexyl group.
Uniqueness
4-[Cyclohexyl(2-hydroxypropyl)sulfamoyl]benzoic acid is unique due to the combination of the cyclohexyl, hydroxypropyl, and sulfamoyl groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
4-[cyclohexyl(2-hydroxypropyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-12(18)11-17(14-5-3-2-4-6-14)23(21,22)15-9-7-13(8-10-15)16(19)20/h7-10,12,14,18H,2-6,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOSWOJYRIHJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4R)-6-methoxy-3,4-dihydro-2H-chromen-4-yl]-4-(2-methoxyphenyl)triazole](/img/structure/B7448908.png)
![7-methoxy-N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]quinolin-2-amine](/img/structure/B7448920.png)

![2-methoxy-N-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7448923.png)

![1-[[4-(8-Azabicyclo[3.2.1]octane-8-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7448933.png)
![3-(4-Chloro-2-methoxyphenyl)-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine](/img/structure/B7448937.png)
![N-[[1-(quinolin-6-ylmethyl)triazol-4-yl]methyl]cyclopropanesulfonamide](/img/structure/B7448946.png)
![1-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea](/img/structure/B7448952.png)
![2-(2-Spiro[3,5-dihydro-1,4-benzoxazepine-2,1'-cyclobutane]-4-ylethoxy)acetic acid](/img/structure/B7448954.png)
![2-[[3-(Dimethylamino)cyclobutyl]methylsulfamoyl]-4-methoxybenzoic acid](/img/structure/B7448957.png)

![4-[[(6-Chloro-1,8-naphthyridin-2-yl)amino]methyl]-1,1-dioxothian-4-ol](/img/structure/B7449001.png)
![N,N-dimethyl-2-[1-[(1R)-1-pyridin-2-ylethyl]triazol-4-yl]ethanesulfonamide](/img/structure/B7449008.png)
